
1-butyl-2,3-dihydro-1H-indol-6-amine
説明
Molecular Structure Analysis
The InChI code for 1-butyl-2,3-dihydro-1H-indol-6-amine is1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-butyl-2,3-dihydro-1H-indol-6-amine has a molecular weight of 190.29 g/mol . It is a liquid at room temperature .科学的研究の応用
- Indole derivatives have been found to have potential applications in the treatment of cancer .
- They have been found to inhibit the growth of cancer cells .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
- Indole derivatives have been found to have antiviral properties .
- Specific indole derivatives have been found to inhibit the influenza A virus and the Coxsackie B4 virus .
- The specific methods of application or experimental procedures are not mentioned in the source .
- The outcomes of these applications are also not specified in the source .
Cancer Treatment
Antiviral Activity
- Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Indole derivatives exhibit significant free radical scavenging activities .
- They mimic the structure of peptides and bind reversibly to enzymes .
- These properties make them beneficial for promoting estrogen metabolism in humans .
- Indole derivatives are widely used as anti-inflammatory drugs .
- They help in reducing inflammation by inhibiting the production of certain substances in the body .
Flavour and Fragrance Applications
Antioxidant Activity
Anti-Inflammatory Activity
Antimicrobial Activity
- Indole derivatives have been found to have antidepressant properties .
- They interact with various receptors in the brain to help alleviate symptoms of depression .
- Indole derivatives can act as antihistamines .
- They can help reduce allergic reactions by blocking the action of histamine .
- Indole derivatives have been found to have antiparkinson properties .
- They can help manage symptoms of Parkinson’s disease by interacting with various receptors in the brain .
- Indole derivatives have been found to have antitumor properties .
- They can inhibit the growth of tumor cells .
- Indole derivatives can act as tubulin inhibitors .
- They can prevent the polymerization of tubulin, thereby inhibiting cell division .
Antidepressant Activity
Antihistaminic Activity
Antiparkinson Activity
Antitumor Activity
Tubulin Inhibitors
Receptor Inhibitors
特性
IUPAC Name |
1-butyl-2,3-dihydroindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVGOCNJGSJIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2,3-dihydro-1H-indol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



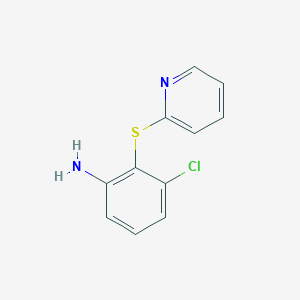
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
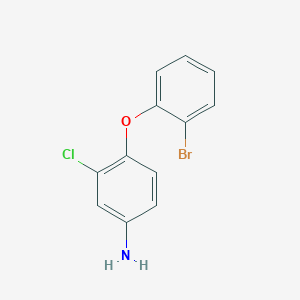
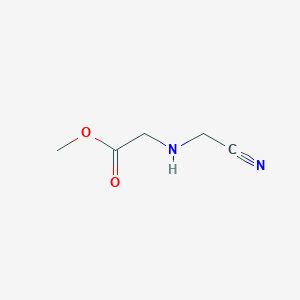
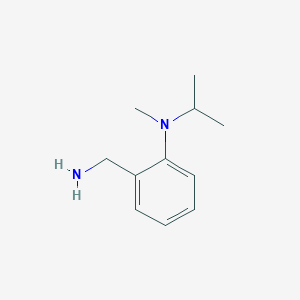
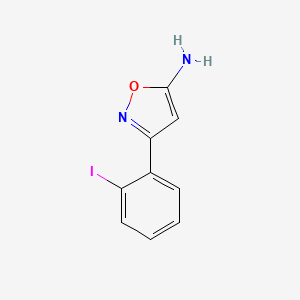
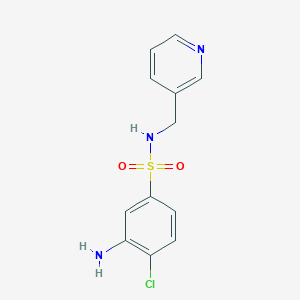
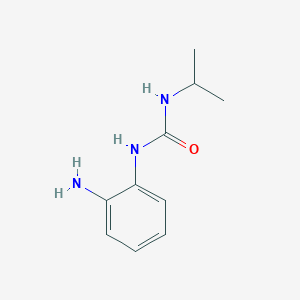
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
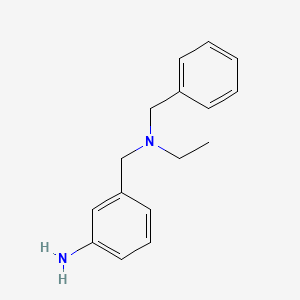
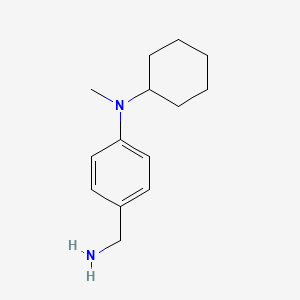
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)